molecular formula C11H16N2O2S2 B3035839 N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine CAS No. 338749-62-5

N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine

Cat. No.: B3035839
CAS No.: 338749-62-5
M. Wt: 272.4 g/mol
InChI Key: FSOCYGCKLHFTIU-FMIVXFBMSA-N
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Description

N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine is a compound belonging to the class of heterocyclic organosulfur compounds. These compounds typically exhibit significant chemical reactivity and diverse biological activities, making them valuable in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves the use of advanced organic synthesis techniques. One common route starts with the thieno[2,3-b]thiopyran scaffold, which undergoes oxidation reactions to introduce the dioxo groups. Subsequent functional group modifications, such as amination and alkylation, complete the synthesis of N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine.

Industrial Production Methods

Industrial production would leverage scaled-up synthetic routes similar to those used in the laboratory. Continuous flow reactions and automated synthesis systems could be employed to ensure consistency and yield optimization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: : Further oxidation can alter the functional groups, enhancing reactivity.

  • Reduction: : Reduction reactions can modify the electronic properties.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions due to its multiple reactive centers.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, nitriles under acidic or basic conditions.

Major Products

The major products formed depend on the reaction pathway:

  • Oxidation: : Increased oxidation states leading to more complex organosulfur structures.

  • Reduction: : Simplified sulfur-containing analogs.

  • Substitution: : Various substituted derivatives depending on the incoming group.

Scientific Research Applications

  • Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anti-cancer properties.

  • Medicine: : Potential therapeutic agent due to its structural similarity to biologically active compounds.

  • Industry: : Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with biological targets such as enzymes and receptors. Its unique structure allows it to modulate biological pathways, leading to therapeutic effects. The precise molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine is compared with other heterocyclic organosulfur compounds to highlight its uniqueness:

  • Thiopyran Derivatives: : Similar structure but different functional groups.

  • Thienothiopyran Analogues: : Related compounds with varying biological activities.

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Properties

IUPAC Name

N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S2/c1-11(2,3)13-12-9-5-7-17(14,15)10-8(9)4-6-16-10/h4,6,13H,5,7H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOCYGCKLHFTIU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NN=C1CCS(=O)(=O)C2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N/N=C/1\CCS(=O)(=O)C2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine
Reactant of Route 2
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine
Reactant of Route 3
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine
Reactant of Route 4
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine
Reactant of Route 5
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine
Reactant of Route 6
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine

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